2-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on one phenyl ring and a nitro group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(2-Fluoro-3-methoxyphenyl)benzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products
Reduction: 2-(2-Fluoro-3-methoxyphenyl)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro, methoxy, and nitro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxybenzoic acid
- 4-Nitrobenzoic acid
- 2-Fluoro-4-nitrobenzoic acid
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-12-4-2-3-9(13(12)15)11-7-8(16(19)20)5-6-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLPAQFZZMEOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690094 |
Source
|
Record name | 2'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-79-3 |
Source
|
Record name | 2'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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